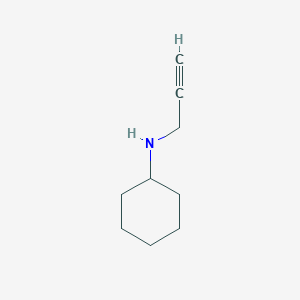

N-(prop-2-yn-1-yl)cyclohexanamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-prop-2-ynylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-8-10-9-6-4-3-5-7-9/h1,9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZCAXWOOIGGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365333 | |

| Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-76-7 | |

| Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Prop 2 Yn 1 Yl Cyclohexanamine and Its Structural Analogues

Direct Alkylation Approaches Utilizing Cyclohexanamine Precursors

The most straightforward conceptual approach to the synthesis of N-(prop-2-yn-1-yl)cyclohexanamine involves the direct formation of a bond between the nitrogen atom of cyclohexanamine and the propargyl group. This is typically accomplished via nucleophilic substitution.

Nucleophilic Substitution Reactions with Propargyl Halides

The reaction of a primary amine, such as cyclohexanamine, with a propargyl halide (e.g., propargyl bromide or chloride) is a classic example of N-alkylation. uoc.grsci-hub.se In this SN2 reaction, the lone pair of electrons on the nitrogen atom of cyclohexanamine acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the propargyl halide and displacing the halide ion.

The use of strongly electrophilic halides like allyl and propargyl halides generally leads to good yields in the alkylation of amines. uoc.gr However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. The product, this compound, is a secondary amine and can compete with the starting primary amine in a subsequent alkylation step to form the tertiary amine, N,N-bis(prop-2-yn-1-yl)cyclohexanamine. To favor mono-alkylation, reaction conditions must be carefully controlled, often by using an excess of the primary amine. The general reaction is as follows:

Cyclohexanamine + Propargyl Halide → this compound + Hydrogen Halide

The reaction produces a hydrohalic acid as a byproduct, which protonates the basic amine reactants and products, effectively halting the reaction. Therefore, a base is typically added to neutralize this acid and allow the reaction to proceed to completion.

Optimization of Reaction Conditions and Solvent Systems

To maximize the yield of the desired mono-alkylated product and minimize side reactions, several parameters must be optimized. The choice of solvent, base, temperature, and stoichiometry are all critical.

Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation of the base while not significantly solvating the amine nucleophile, thus enhancing its reactivity.

Base: An external base is required to scavenge the acid produced during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common choices as they are inexpensive and easily removed after the reaction. Non-nucleophilic organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) can also be used.

Temperature: The reaction temperature influences the reaction rate. While gentle heating can accelerate the reaction, excessive temperatures may promote side reactions, including the decomposition of the propargyl halide or overalkylation. Room temperature or slightly elevated temperatures (e.g., 40-60 °C) are typical starting points for optimization.

The following interactive table illustrates a hypothetical optimization study for the direct alkylation of cyclohexanamine with propargyl bromide.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 25 | 24 | 45 |

| 2 | K₂CO₃ (1.5) | Acetonitrile | 60 | 12 | 75 |

| 3 | K₂CO₃ (1.5) | DMF | 60 | 12 | 82 |

| 4 | Et₃N (2.0) | Acetonitrile | 60 | 12 | 68 |

| 5 | K₂CO₃ (1.5) | Ethanol | 60 | 12 | 55 |

Multicomponent Reaction (MCR) Strategies for Propargylamine (B41283) Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, represent a highly efficient and atom-economical approach to complex molecules. researchgate.net The most prominent MCR for synthesizing propargylamines is the Aldehyde-Alkyne-Amine (A³) coupling reaction. phytojournal.commdpi.com

A³-Coupling Reactions Involving Cyclohexylamine (B46788) (Aldehyde-Alkyne-Amine Coupling)

The A³-coupling reaction is a one-pot, three-component condensation of an aldehyde, a terminal alkyne, and an amine to yield a propargylamine. rsc.org This method is exceptionally versatile for producing a wide array of propargylamines, including analogues of this compound. phytojournal.com The general mechanism involves the initial reaction between the amine (cyclohexylamine) and the aldehyde to form an iminium ion intermediate. Concurrently, the terminal alkyne is activated, typically by a metal catalyst, to form a metal acetylide. The nucleophilic acetylide then attacks the electrophilic iminium ion to generate the final propargylamine product. beilstein-journals.org

Aldehyde + Cyclohexylamine + Terminal Alkyne --(Catalyst)--> Propargylamine + H₂O

This reaction is highly valued for its operational simplicity and for reducing waste by minimizing intermediate purification steps. rsc.org

A vast range of metal catalysts has been developed to facilitate the A³-coupling reaction. researchgate.net Late transition metals are particularly effective. mdpi.com

Copper Catalysts: Copper salts, especially Cu(I) salts like CuI and CuBr, are the most common and cost-effective catalysts for A³ coupling. mdpi.comscholaris.ca Copper-catalyzed systems are known for their high efficiency and broad substrate scope. beilstein-journals.org Recent research has explored the use of faceted Cu₂O microcrystals as highly active catalyst-delivery systems that can be used in low loadings and recycled. scholaris.ca

Gold and Silver Catalysts: Gold and silver salts are also highly effective, often providing excellent yields under mild conditions. beilstein-journals.orgencyclopedia.pub Gold nanoparticles supported on materials like functionalized cellulose (B213188) have been shown to be robust, reusable catalysts for A³ coupling in water or under solvent-free conditions. d-nb.info Silver complexes have also been demonstrated to catalyze the reaction for a broad scope of substrates, including aryl and alkyl aldehydes and secondary aliphatic amines. acs.org

Zinc Catalysts: Zinc-based catalysts have been employed, particularly in the related KA² (Ketone-Alkyne-Amine) coupling. For instance, Zn(OAc)₂ has been used to synthesize propargylamines bearing tetrasubstituted carbon centers from a ketone, an amine, and an alkyne. acs.org

Other Metals: Other transition metals, including ruthenium, iron, nickel, cobalt, and iridium, have also been successfully used to catalyze A³-coupling reactions. beilstein-journals.orgresearchgate.net

The following table summarizes various metal-catalyzed A³-coupling systems used for the synthesis of propargylamines.

| Catalyst System | Amine | Aldehyde/Ketone | Alkyne | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cu₂O microcrystals | Piperidine | Cyclohexanecarboxaldehyde | Phenylacetylene (B144264) | Neat, 60°C, MW | >95 | scholaris.ca |

| Au@HS-CNC | Piperidine | Benzaldehyde | Phenylacetylene | Solvent-free, 100°C | 94 | d-nb.info |

| AgI | Piperidine | Heptanal | Phenylacetylene | H₂O, 100°C | 98 | encyclopedia.pub |

| Zn(OAc)₂ | Pyrrolidine | Cyclohexanone (B45756) | Phenylacetylene | Toluene, 110°C | 83 | acs.org |

| CuI | Morpholine | Salicylaldehyde (B1680747) | Phenylacetylene | Toluene, 60°C | 90 | beilstein-journals.org |

Driven by the principles of green and sustainable chemistry, significant effort has been directed towards developing metal-free A³-coupling reactions. researchgate.netrsc.org These methods avoid the cost, toxicity, and potential product contamination associated with metal catalysts. beilstein-journals.org

A notable metal-free strategy involves the use of salicylaldehyde derivatives as one of the coupling partners. beilstein-journals.orgbeilstein-journals.org It has been proposed that the ortho-hydroxy group of salicylaldehyde plays a crucial role in activating the C-H bond of the terminal alkyne, thus negating the need for a metal catalyst. beilstein-journals.org The proposed mechanism suggests that the hydroxyl group facilitates the proton transfer from the alkyne, enhancing its nucleophilicity for the subsequent attack on the iminium ion. This protocol has been shown to be general for various secondary amines and terminal alkynes, affording good to excellent yields. beilstein-journals.org

However, when this specific metal-free system was tested with primary amines like cyclohexylamine and benzylamine, the reaction did not yield the expected propargylamine. Instead, the reaction stopped at the formation of the corresponding imine. beilstein-journals.org This finding highlights that while metal-free A³-coupling is a promising avenue, its applicability can be highly dependent on the specific substrates, particularly the nature of the amine.

Reductive Functionalization of Secondary Amides Leading to Cyclohexanamine Derivatives

While the direct reductive functionalization of amides is a viable synthetic route, a more common and highly efficient method for preparing secondary amines like this compound is through the reductive amination of a ketone. youtube.comyoutube.com This approach is often referred to as reductive alkylation and represents one of the most prevalent methods for secondary amine synthesis. youtube.comorganic-chemistry.org

Reductive Alkylation Protocols

Reductive alkylation protocols for the synthesis of this compound typically involve the reaction of cyclohexanone with propargylamine. This reaction proceeds in two conceptual steps: the formation of an imine intermediate via the condensation of the ketone and the primary amine, followed by the reduction of the C=N double bond to yield the final secondary amine. youtube.comnih.gov

This process can be performed in a stepwise manner or, more conveniently, as a one-pot reaction where the ketone, amine, and a reducing agent are combined. youtube.com A critical consideration for the one-pot approach is the choice of reducing agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) would reduce the ketone before imine formation. Therefore, milder, more selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they readily reduce the protonated iminium ion intermediate but react only slowly with the starting ketone. youtube.com

Recent research has highlighted the use of biocatalysts, specifically reductive aminases (RedAms), for the direct reductive amination of ketones. In a study demonstrating the utility of newly discovered RedAms, this compound was successfully synthesized from cyclohexanone and propargylamine on a preparative scale. researchgate.net This chemo-enzymatic approach offers high conversion and selectivity under mild reaction conditions.

Table 1: Reductive Amination Parameters for N-Substituted Cyclohexylamine Synthesis

Chemo-Enzymatic Synthesis of Chiral Secondary Amines Related to the this compound Framework

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as approximately 40% of active pharmaceutical ingredients (APIs) rely on such intermediates. ethz.ch Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions, have emerged as a powerful and sustainable technology for producing optically pure amines. ethz.chresearchgate.netnih.gov

Directed Evolution of Cyclohexylamine Oxidases for Deracemization (e.g., CHAO variants)

A prominent strategy for producing single-enantiomer amines is deracemization. hep.com.cn This process typically employs an enantioselective amine oxidase that selectively oxidizes one enantiomer of a racemic amine to an imine. ethz.ch This imine is then reduced back to the racemic amine by a non-selective chemical reducing agent (e.g., ammonia-borane complex) in the same pot. ethz.chd-nb.info Through repeated cycles of selective oxidation and non-selective reduction, the process culminates in the accumulation of the single, unreactive enantiomer in high yield and optical purity. ethz.ch

Cyclohexylamine oxidase (CHAO) from Brevibacterium oxydans is a flavin-dependent enzyme with high activity towards various primary amines. d-nb.infonih.gov However, its utility has been limited by its low to non-existent activity towards more sterically hindered secondary amines. d-nb.info To overcome this limitation, directed evolution has been employed to re-engineer the enzyme's active site. hep.com.cnd-nb.info Through techniques like site-saturation mutagenesis and iterative saturation mutagenesis, scientists have successfully created CHAO variants with dramatically altered substrate scopes and enhanced catalytic efficiencies for non-natural secondary amine substrates. ethz.chacs.org

For instance, by targeting amino acid residues within the enzyme's active site, researchers have generated CHAO mutants with up to a 406-fold increase in catalytic efficiency toward specific secondary amines like 2-methyl-1,2,3,4-tetrahydroquinoline. acs.org This approach has proven effective for creating biocatalysts tailored for the synthesis of specific, high-value chiral amines. nih.gov

Table 2: Examples of Directed Evolution of CHAO for Secondary Amine Deracemization

Enantioselective Transformations and Chiral Purity Enhancement

The deracemization of secondary amines using engineered CHAO variants is a direct and effective method for enantioselective transformation and the enhancement of chiral purity. ethz.chd-nb.info This biocatalytic approach has been successfully applied to the synthesis of key pharmaceutical intermediates, yielding the desired enantiomer with high purity. nih.gov

In a proof-of-concept study, the deracemization of a structural analogue to the target compound, racemic N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, was performed using a crude extract of an engineered CHAO mutant (Y321I/M226T). nih.gov The reaction produced the (R)-enantiomer with a 51% isolated yield and a high enantiomeric excess (ee) of 93%. nih.gov In other examples, this chemo-enzymatic deracemization method has achieved even higher yields (up to 90%) and ee values (up to 99%). d-nb.infonih.gov

These results demonstrate the potential of applying a similar directed evolution and deracemization strategy to produce enantiomerically pure (R)- or (S)-N-(prop-2-yn-1-yl)cyclohexanamine. The unparalleled stereocontrol offered by enzymes allows for the synthesis of chiral amines that are challenging to obtain through traditional chemical methods. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ntnu.no Several of the modern synthetic methodologies for this compound align well with these principles. colab.ws

Atom Economy and Multicomponent Reactions (MCRs): One of the core principles of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. ntnu.no MCRs, such as the Petasis reaction or the related A³ (Aldehyde-Alkyne-Amine) coupling, are inherently atom-economical. nih.govresearchgate.net They construct complex molecules like propargylamines in a single step from multiple starting materials, reducing the number of synthetic steps, minimizing waste, and saving energy and resources compared to traditional multi-step syntheses. ntnu.noresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. ntnu.no The synthesis of this compound can leverage various catalytic systems. Reductive amination can be performed using heterogeneous catalysts like Palladium on carbon (Pd/C), which can often be recovered and reused. nih.gov Furthermore, biocatalysis, as seen in the chemo-enzymatic methods using RedAms or CHAO, represents an ideal form of green catalysis. ethz.chrsc.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, circumventing the need for harsh reagents, protecting groups, and volatile organic solvents. ethz.chnih.gov

Safer Solvents and Reaction Conditions: A key goal of green chemistry is to minimize or avoid the use of toxic organic solvents. researchgate.net Chemo-enzymatic syntheses are typically performed in water, the most environmentally benign solvent. researchgate.netrsc.org Even non-enzymatic reactions are being adapted to greener conditions. For example, some coupling reactions for propargylamine synthesis can be run in water or under "neat" conditions, where no solvent is used at all. ntnu.noresearchgate.net The mild temperature and pressure conditions of biocatalytic reactions also contribute to a safer process and lower energy consumption. ntnu.no

Table 3: Application of Green Chemistry Principles in Synthesis

Solvent-Free Methodologies

Solvent-free synthesis, a cornerstone of green chemistry, offers significant advantages by eliminating the need for potentially toxic, flammable, and costly solvents. rsc.orgresearchgate.net The A³ (aldehyde, alkyne, amine) and KA² (ketone, alkyne, amine) coupling reactions are primary methods for synthesizing propargylamines under these conditions. rsc.orgrsc.org

A notable solvent-free approach for synthesizing tetrasubstituted propargylamines, which are structural analogues of this compound, involves a copper-catalyzed three-component coupling of a ketone, an amine, and an alkyne. rsc.orgsci-hub.se In 2015, a study demonstrated the synthesis of these compounds using copper(II) chloride as a catalyst. rsc.orgresearchgate.net The reaction of cyclohexanone, various amines, and phenylacetylene at 110 °C with a 5 mol% loading of CuCl₂ under solvent-free conditions yielded the desired propargylamines. rsc.org This method is particularly effective for producing tetrasubstituted propargylamines with the sole by-product being water. sci-hub.se

Other copper-based catalytic systems have also proven effective under solvent-free conditions. For instance, copper nanoparticles supported on titania (CuNPs/TiO₂) have been used to catalyze the multicomponent reaction of aldehydes, alkynes, and amines at 70 °C, providing moderate to excellent yields. rsc.org The catalyst in this system could be recovered and reused for several cycles. rsc.org Similarly, a Cu/ZnO/Al₂O₃ nanocatalyst has been employed for the synthesis of propargylamines from aromatic aldehydes, piperidine, and phenylacetylene at 80 °C without a solvent. rsc.org

| Catalyst | Reactants | Temperature (°C) | Conditions | Yield | Reference |

| CuCl₂ (5 mol%) | Cyclohexanone, Amine, Alkyne | 110 | Solvent-free | Good | rsc.org |

| CuNPs/TiO₂ (0.5 mol%) | Aldehyde, Alkyne, Amine | 70 | Solvent-free | Moderate to Excellent | rsc.org |

| Cu/ZnO/Al₂O₃ nanocatalyst (0.05 g) | 4-Nitrobenzaldehyde, Piperidine, Phenylacetylene | 80 | Solvent-free | High | rsc.org |

| Cu–Ru catalyst | Imine, Alkyne | Not specified | Solvent-free | Good | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. researchgate.netmdpi.com This technology is considered a green chemistry approach, particularly when combined with environmentally benign solvents like water or in solvent-free conditions. researchgate.netacs.orgchim.it

The synthesis of propargylamines, including secondary and tertiary variants, has been efficiently achieved through microwave-assisted A³ coupling reactions. researchgate.netacs.orgrsc.org An inexpensive and efficient catalytic system using CuCl/CuCl₂ in water has been developed for the three-component reaction of an aldehyde, a primary amine, and an alkyne under microwave irradiation. researchgate.netrsc.org This method allows for the rapid preparation of a diverse range of secondary propargylamines in good to high yields. rsc.org

In another example, a CuI catalyst, without the need for a noble metal co-catalyst, effectively promotes the A³ coupling in water under microwave irradiation. acs.org These reactions typically complete within 30 minutes, affording the desired propargylamines in good to excellent yields. acs.org The scope of this method is broad, accommodating various aldehydes, amines (both primary and secondary), and alkynes. acs.org It has been noted that for certain substrates, performing the reaction under solvent-free microwave conditions can lead to even higher yields compared to using water as a solvent. acs.org

Heterogeneous catalysts have also been successfully employed in microwave-assisted propargylamine synthesis. A magnetic catalyst consisting of a Cu(II) Schiff base complex immobilized on Fe₃O₄-chitosan has been shown to be highly active for the A³ coupling of aldehydes, secondary amines, and phenylacetylene under microwave irradiation. bohrium.com This catalyst is easily recyclable and remains efficient for multiple reaction cycles. bohrium.com Another heterogeneous system, CuNPs@ZnO-PTh, has been used for the microwave-assisted synthesis of propargylamines and their tetrasubstituted analogues in ethylene (B1197577) glycol, a recyclable and biodegradable solvent, achieving high yields. researchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| CuCl/CuCl₂ | Aldehyde, Primary Amine, Alkyne | Water | Microwave | Good to High | rsc.org |

| CuI (15 mol%) | Benzaldehyde, Morpholine, Phenylacetylene | Water | Microwave, 30 min | Good to Excellent | acs.org |

| Fe₃O₄-Chitosan-Cu(II) | Aldehyde, Secondary Amine, Phenylacetylene | Not specified | Microwave | High | bohrium.com |

| CuNPs@ZnO-PTh | Ketone, Amine, Alkyne | Ethylene Glycol | Microwave | up to 98% | researchgate.net |

Chemical Reactivity and Advanced Organic Transformations of N Prop 2 Yn 1 Yl Cyclohexanamine

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group in N-(prop-2-yn-1-yl)cyclohexanamine makes it a valuable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This class of reactions is noted for its reliability, high yields, mild reaction conditions, and tolerance of a wide array of functional groups. glenresearch.comglenresearch.com The CuAAC reaction is a bio-orthogonal process, meaning it can proceed in complex biological environments without interfering with native biochemical reactions, as neither terminal alkyne nor azide (B81097) functionalities are typically present in natural systems. glenresearch.comglenresearch.com This reaction covalently links an alkyne-containing molecule, such as this compound, with an azide-containing molecule to form a stable 1,2,3-triazole ring. nih.gov

The reaction between this compound and an organic azide (R-N₃) in the presence of a copper(I) catalyst results in the formation of a 1,4-disubstituted 1,2,3-triazole derivative. nih.gov The 1,2,3-triazole heterocycle is chemically robust, aromatic, and possesses a significant dipole moment, making it a valuable linker in various chemical applications, including drug discovery and materials science. nih.govnih.govresearchgate.net The resulting triazole product incorporates the cyclohexanamine moiety, which can be a key structural element for further functionalization or for imparting specific physicochemical properties to the final molecule. The general transformation is a powerful method for covalently joining molecular fragments. rsc.org

Table 1: General Reaction for CuAAC with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1-((1-R-1H-1,2,3-triazol-4-yl)methyl)cyclohexanamine |

The CuAAC reaction is renowned for its broad substrate scope. While the alkyne in this context is this compound, it can be paired with a vast array of organic azides. nih.gov The reaction's compatibility with numerous functional groups allows for the use of complex and diverse azide partners without the need for extensive use of protecting groups. glenresearch.com Azides ranging from simple alkyl azides to more complex structures, such as those derived from biomolecules, fluorescent dyes, or other pharmacologically active scaffolds, can be effectively utilized. glenresearch.com This versatility makes CuAAC a powerful tool for generating large libraries of novel triazole compounds for screening in drug discovery and other fields. nih.govresearchgate.net

Table 2: Examples of Azide Substrate Classes for CuAAC Reactions

| Azide Substrate Class | Description | Potential Application of Product |

|---|---|---|

| Alkyl Azides | Simple aliphatic or aromatic-aliphatic azides. | Basic structural motifs. |

| Aryl Azides | Azides directly attached to an aromatic ring. | Introduction of aromatic functionalities. |

| Biomolecule-derived Azides | Azides attached to peptides, sugars, or nucleosides. | Bioconjugation and chemical biology. |

| Fluorophore Azides | Azides linked to fluorescent dye molecules. | Fluorescent labeling and imaging. |

A key feature of the copper(I)-catalyzed azide-alkyne cycloaddition is its exceptional regioselectivity. nih.gov The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers. However, the introduction of a copper(I) catalyst directs the reaction to proceed through a mechanism involving a copper-acetylide intermediate, which leads almost exclusively to the formation of the 1,4-disubstituted regioisomer. rsc.orgnih.gov Consequently, the reaction of this compound with any given organic azide under CuAAC conditions will reliably produce the corresponding 1,4-linked triazole, a critical factor for applications where precise molecular architecture is essential. researchgate.net

Carboxylative Cyclization Reactions

This compound, as a propargylic amine, can undergo carboxylative cyclization reactions, particularly with carbon dioxide (CO₂). This type of transformation is of significant interest as it utilizes CO₂, an abundant and renewable C1 feedstock, to synthesize valuable heterocyclic compounds like 2-oxazolidinones. mdpi.comnih.gov These reactions represent an efficient and atom-economical pathway for CO₂ fixation into fine chemicals. mdpi.com

Research has demonstrated the efficient conversion of this compound into its corresponding 2-oxazolidinone (B127357) derivative through carboxylative cyclization with CO₂. mdpi.com In a study utilizing a series of nano-SiO₂-supported ionic liquid catalysts, this compound was successfully converted to 3-cyclohexyl-5-methyleneoxazolidin-2-one. mdpi.com The reaction, catalyzed by IL-SbF₆@nano-SiO₂, proceeded under mild conditions and achieved an excellent isolated yield. mdpi.comnih.gov This high efficiency highlights the viability of this method for synthesizing substituted 2-oxazolidinones, which are important structural motifs in medicinal chemistry. nih.govnih.gov

Table 3: Catalytic Conversion of this compound to a 2-Oxazolidinone

| Substrate | Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Carbon Dioxide (CO₂) | IL-SbF₆@nano-SiO₂ | 3-cyclohexyl-5-methyleneoxazolidin-2-one | 90-97% | mdpi.com |

Catalytic Systems for Efficient Conversion (e.g., Nano-SiO2-Supported Ionic Liquids)

Recent advancements in heterogeneous catalysis have demonstrated the efficient conversion of this compound into valuable heterocyclic compounds. One notable example is the use of nano-SiO2-supported ionic liquid catalysts for the carboxylative cyclization of propargylic amines with carbon dioxide (CO2) to produce 2-oxazolidinones.

In a study focusing on sustainable catalysis, a nano-SiO2-supported ionic liquid, specifically IL-SbF6@nano-SiO2, was found to be a highly effective heterogeneous catalyst for this transformation. The reaction proceeds smoothly under mild conditions, leading to excellent yields of the corresponding 2-oxazolidinone product derived from this compound. The supported ionic liquid catalyst demonstrates significant thermal stability and can be recycled and reused multiple times without a significant loss of catalytic activity, highlighting its potential for environmentally benign and economically viable synthetic processes.

The catalytic performance of various nano-SiO2-supported ionic liquids was investigated, with IL-SbF6@nano-SiO2 exhibiting superior catalytic properties. This compound was efficiently converted to its corresponding 2-oxazolidinone with a high yield, demonstrating the broad applicability of this catalytic system to various propargylic amines acs.org.

Table 1: Catalytic Conversion of this compound to the Corresponding 2-Oxazolidinone

| Catalyst | Substrate | Product Yield (%) | Reference |

| IL-SbF6@nano-SiO2 | This compound | 90-97 | acs.org |

Advanced Functionalization of the Alkyne Moiety

The terminal alkyne group in this compound is a key functional handle for carbon-carbon bond formation and the introduction of molecular complexity. Palladium-catalyzed coupling reactions and hydrometallation are prominent strategies for its elaboration.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling Variants)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond. This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.

While specific examples of Sonogashira coupling with this compound are not extensively detailed in the reviewed literature, the general principles of the reaction are well-established. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. The reactivity of the aryl or vinyl halide partner generally follows the order of I > OTf > Br > Cl.

Given the presence of the terminal alkyne, this compound is an ideal substrate for Sonogashira coupling reactions. By reacting it with various aryl or vinyl halides, a diverse array of substituted alkynes can be synthesized, providing access to complex molecular architectures. Copper-free Sonogashira variants have also been developed, often utilizing palladium complexes with specific ligands to facilitate the coupling.

Hydrometallation and Related Additions

Hydrometallation involves the addition of a metal hydride bond across the carbon-carbon triple bond of the alkyne. This process generates a vinylmetallic intermediate that can be further functionalized. Hydroboration is a common and synthetically useful hydrometallation reaction.

The hydroboration of propargylic amines using pinacolborane (HBpin) can be catalyzed by manganese(II) complexes. This method offers high regio- and stereoselectivity, leading to the formation of vinylboronates. These vinylboronates are versatile intermediates that can participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex substituted alkenes. Although not specifically demonstrated for this compound, the general applicability to propargylic amines suggests its potential utility for this substrate.

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound provides a site for a variety of chemical transformations, including acylation, sulfonylation, and oxidation.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of the secondary amine can readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivative (an amide). This reaction is a fundamental transformation in organic synthesis for the introduction of carbonyl-containing moieties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, yields the corresponding N-sulfonamide. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the amine. The reaction of primary and secondary amines with sulfonyl chlorides is a standard method for sulfonamide synthesis.

Oxidative Transformations

The secondary amine functionality can undergo oxidative transformations to yield various nitrogen-containing functional groups. The oxidation of secondary amines can lead to the formation of nitrones. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H2O2), often in the presence of a catalyst. The oxidation of secondary amines to nitrones is proposed to proceed through a hydroxylamine (B1172632) intermediate.

Furthermore, the oxidation of propargylamines can be a more complex process. Depending on the reaction conditions and the oxidizing agent used, oxidation can potentially occur at the nitrogen atom, the propargylic position, or the alkyne itself. For instance, the oxidation of propargylamines with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of propargylamine (B41283) N-oxides, which can then undergo further rearrangements.

Radical Chemistry Involving the this compound System

Visible Light-Induced Transformations

Research specifically detailing the visible light-induced radical transformations of this compound is limited in publicly available scientific literature. However, insights into potential reactions can be drawn from studies on structurally analogous compounds, particularly N-alkyl-N-(prop-2-yn-1-yl)anilines. These studies demonstrate the susceptibility of the propargyl amine moiety to radical-mediated reactions under visible light irradiation, suggesting that this compound could potentially undergo similar transformations.

One notable example of a visible light-induced reaction in a related system is the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines. rsc.org This process occurs in the presence of molecular oxygen and is initiated by visible light without the need for an external photosensitizer. In this transformation, it is proposed that the starting material and the product can act as photosensitizers, leading to the generation of singlet oxygen (¹O₂) and superoxide (B77818) radical anions (O₂˙⁻) through energy and single electron transfer pathways, respectively. These reactive oxygen species are crucial for the subsequent chemical transformations. rsc.org

While direct experimental data for this compound is not available, a hypothetical reaction pathway, drawing parallels from the study on N-alkyl-N-(prop-2-yn-1-yl)anilines, can be considered. The presence of the electron-rich amine and the reactive alkyne functionality in this compound makes it a candidate for various visible-light-mediated radical reactions. The initiation would likely involve the formation of radical species upon photo-irradiation, which could then participate in a cascade of reactions.

Further research is necessary to fully elucidate the specific visible light-induced transformations of this compound and to determine the precise reaction conditions and mechanistic pathways involved. The exploration of such reactions could open new avenues for the synthesis of complex nitrogen-containing molecules.

Spectroscopic and Structural Elucidation of N Prop 2 Yn 1 Yl Cyclohexanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of N-(prop-2-yn-1-yl)cyclohexanamine reveals characteristic signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following proton signals are observed. rsc.org The two protons of the methylene (B1212753) group adjacent to the nitrogen and the alkyne group (N-CH₂-C≡) appear as a triplet at approximately 3.46 ppm. rsc.org The proton on the cyclohexyl ring attached to the nitrogen (N-CH) shows as a multiplet (specifically a triplet of triplets) around 2.68 ppm. rsc.org The acetylenic proton (C≡C-H) gives a triplet at about 2.20 ppm. rsc.org The protons of the cyclohexyl ring appear as a series of multiplets in the range of 1.02 to 1.86 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH ₂-C≡ | 3.46 | t | 2.4 |

| N-CH | 2.68 | tt | 10.4 |

| C≡C-H | 2.20 | d | 2.4 |

| Cyclohexyl -CH ₂- | 1.86-1.83 | m | |

| Cyclohexyl -CH ₂- | 1.75-1.71 | m | |

| Cyclohexyl -CH ₂- | 1.64-1.61 | m | |

| Cyclohexyl -CH ₂- | 1.33-1.02 | m |

Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbon atoms of the alkyne group (C≡C) appear at approximately 82.53 ppm and 70.89 ppm. rsc.org The carbon of the cyclohexyl ring attached to the nitrogen (N-CH) resonates at around 54.90 ppm. rsc.org The methylene carbon adjacent to the nitrogen (N-CH₂) is found at about 35.05 ppm. rsc.org The remaining carbons of the cyclohexyl ring appear at 32.99, 26.04, and 24.76 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C ≡C | 82.53 |

| C≡C | 70.89 |

| N-C H (Cyclohexyl) | 54.90 |

| N-C H₂ | 35.05 |

| Cyclohexyl C H₂ | 32.99 |

| Cyclohexyl C H₂ | 26.04 |

| Cyclohexyl C H₂ | 24.76 |

Data obtained in CDCl₃ at 101 MHz. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For instance, a COSY spectrum would show a cross-peak between the N-CH proton and the adjacent protons on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com This is crucial for definitively assigning the signals of the cyclohexyl and propargyl protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between carbons and protons that are separated by two or three bonds. sdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the acetylenic proton and the N-CH₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.net This is valuable for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (137.23 g/mol ). uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of a compound. For this compound, the calculated exact mass is 137.1201 g/mol for the molecular formula C₉H₁₅N. HRMS analysis would confirm this with a very high degree of accuracy, typically within a few parts per million (ppm). mdpi.com This precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. mdpi.com

N-H Stretch : A weak to medium absorption band for the N-H stretch of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹.

C≡C-H Stretch : A sharp, strong absorption band corresponding to the stretching of the terminal alkyne C-H bond appears at approximately 3300 cm⁻¹.

C≡C Stretch : The carbon-carbon triple bond stretch of the alkyne group gives rise to a weak absorption band in the range of 2100-2260 cm⁻¹.

C-H Stretch : The C-H stretching vibrations of the cyclohexyl and methylene groups are observed in the region of 2850-2950 cm⁻¹.

C-N Stretch : The C-N stretching vibration of the amine is typically found in the 1000-1250 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule. While spectroscopic methods like NMR and IR provide valuable information about the connectivity and functional groups present, X-ray crystallography offers an unambiguous depiction of the molecule's conformation and packing in the solid state.

As of the current literature survey, a single-crystal X-ray diffraction study specifically for the parent compound, this compound, has not been reported. The liquid nature of the free base at room temperature makes single crystal growth challenging. However, the technique is highly applicable to its solid derivatives, such as its hydrochloride salt or metal complexes. The formation of salts, like this compound hydrochloride, often facilitates crystallization, making them suitable candidates for X-ray diffraction analysis. bldpharm.com

The structural determination of derivatives through X-ray crystallography can reveal key features. For instance, in the case of a hydrochloride salt, the protonation site on the nitrogen atom would be confirmed, and the ionic interactions between the ammonium (B1175870) cation and the chloride anion would be characterized in detail. Furthermore, the conformation of the cyclohexane (B81311) ring (typically a chair conformation) and the orientation of the propargyl group relative to the ring could be precisely determined.

Studies on related cyclohexylamine (B46788) derivatives have demonstrated the utility of X-ray crystallography in elucidating their solid-state structures. mdpi.comsioc-journal.cn For example, the crystal structures of various metal complexes and organic salts containing cyclohexylamine moieties have been successfully determined, providing insights into their coordination chemistry and supramolecular assemblies. nih.govrsc.orgmdpi.com These studies often reveal complex hydrogen bonding networks and other non-covalent interactions that govern the crystal packing.

Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction analysis would yield a set of crystallographic data, which is typically presented in a standardized format. A hypothetical data table for a derivative is presented below to illustrate the type of information that would be obtained.

Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Example Value |

| Chemical Formula | C9H16ClN |

| Formula Weight | 173.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.23(2) |

| γ (°) | 90 |

| Volume (ų) | 1015.8(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.137 |

| Absorption Coefficient (mm⁻¹) | 0.312 |

| F(000) | 376 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 2109 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.068, wR2 = 0.145 |

| Goodness-of-fit on F² | 1.05 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for an actual derivative of this compound.

This table includes the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice. The space group provides information about the symmetry of the crystal. The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

Computational and Theoretical Investigations of N Prop 2 Yn 1 Yl Cyclohexanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of N-(prop-2-yn-1-yl)cyclohexanamine. These computational methods, primarily based on Density Functional Theory (DFT), provide insights into the molecule's behavior at a subatomic level. By solving approximations of the Schrödinger equation, researchers can determine various electronic properties that govern the compound's chemical nature.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its interactions with other chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The electrostatic potential map visually represents the charge distribution on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack. For this compound, the nitrogen atom is expected to be a region of high negative potential (a nucleophilic center), while the hydrogen atoms of the amine and the alkyne group would be regions of positive potential.

Reactivity descriptors, such as global and local reactivity indices, can also be derived from quantum chemical calculations. These descriptors quantify the molecule's propensity to participate in chemical reactions. For example, the global hardness and softness indices provide a measure of the molecule's resistance to change in its electron distribution. Local reactivity descriptors, like the Fukui functions, can pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

| Dipole Moment | 1.8 | Debye |

Conformational Analysis of the Cyclohexane (B81311) and Propargyl Moieties

The three-dimensional structure of this compound is not static, and the molecule can adopt various conformations due to the flexibility of the cyclohexane ring and the rotation around the single bonds of the propargyl group. Conformational analysis is a computational investigation aimed at identifying the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.

The cyclohexane ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. However, the substituent, the N-(prop-2-yn-1-yl)amino group, can be in either an axial or an equatorial position. Computational methods can be used to calculate the energy difference between these two conformers. Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable due to reduced steric hindrance.

The propargyl moiety also contributes to the conformational landscape of the molecule. Rotation around the C-N and C-C single bonds of the propargyl group can lead to different spatial arrangements of the alkyne functionality relative to the cyclohexane ring. A relaxed potential energy surface scan can be performed computationally to identify the most stable rotational isomers.

The results of a conformational analysis are typically presented as a potential energy profile, showing the relative energies of different conformers as a function of specific dihedral angles. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules, such as receptors in a biological system.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Equatorial - Anti | 180° | 0.0 |

| Equatorial - Gauche | 60° | 1.2 |

| Axial - Anti | 180° | 2.5 |

| Axial - Gauche | 60° | 3.8 |

Reaction Pathway and Transition State Analysis for Key Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products. This path includes any intermediates and, crucially, the transition states, which are the highest energy points along the reaction coordinate.

A key transformation for this compound could be its alkylation, a common reaction for amines. pearson.comlibretexts.orgmasterorganicchemistry.comyoutube.com Computational analysis of this reaction would involve locating the transition state structure for the nucleophilic attack of the amine on an alkyl halide. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Another important reaction could be the addition of electrophiles to the alkyne group. Theoretical calculations can help to predict the regioselectivity of such additions by comparing the energies of the transition states leading to different products.

The computational methodology for reaction pathway analysis involves geometry optimization of the reactants, products, and any intermediates, followed by a search for the transition state connecting them. Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the desired reactants and products.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| N-Alkylation | 0.0 | 15.2 | 15.2 |

| Alkyne Hydrohalogenation | 0.0 | 25.8 | 25.8 |

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a well-established application of computational chemistry. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts. These predicted shifts can aid in the assignment of complex experimental NMR spectra.

Infrared Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical infrared (IR) spectrum. aip.orgorgchemboulder.comlibretexts.org This predicted spectrum can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule. For this compound, key predicted vibrations would include the N-H stretch, the C≡C triple bond stretch, and the various C-H and C-C stretches and bends of the cyclohexane and propargyl groups. orgchemboulder.comlibretexts.org

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Therefore, it is common practice to scale the calculated frequencies with empirical factors to improve the agreement with experimental data. The validation of predicted spectroscopic parameters against experimental data provides confidence in the computational model, which can then be used to predict other properties of the molecule with greater certainty.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (N-H) | 1.5 ppm | 1.4 ppm |

| ¹³C NMR (C≡C) | 80 ppm | 78 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR Frequency (C≡C stretch) | 2120 cm⁻¹ | 2115 cm⁻¹ |

Applications in Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

N-(prop-2-yn-1-yl)cyclohexanamine serves as a fundamental precursor in the synthesis of more intricate molecular architectures. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable tool for organic chemists.

The presence of the propargyl group in this compound is particularly advantageous for the construction of heterocyclic systems, which are core structures in many biologically active compounds and functional materials. uniurb.itopenmedicinalchemistryjournal.com

Triazoles: The terminal alkyne of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency and specificity. For instance, a series of 1,2,3-triazole hybrids with amine-ester functionality were synthesized through the Cu(I)-catalyzed [3+2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines, including the cyclohexyl derivative, and benzyl (B1604629) 2-azidoacetates. researchgate.netresearchgate.net Similarly, pleuromutilin (B8085454) derivatives containing a triazole ring have been prepared using this compound. semanticscholar.org The synthesis of O-(1,2,3-triazol-4-yl)methyl carbamates has also been achieved through the reaction of azides with prop-2-yn-1-yl N-cyclohexylcarbamate. nih.gov

Oxazolidinones: this compound can be efficiently converted into its corresponding 2-oxazolidinone (B127357) derivative through a carboxylative cyclization reaction with carbon dioxide. mdpi.com This transformation has been achieved with high yields using a nano-SiO2-supported ionic liquid catalyst under mild conditions. mdpi.com The synthesis of oxazolidinones from propargylic amines and CO2 is an area of active research, with various catalytic systems being developed to facilitate this transformation. researchgate.netresearchgate.net

The following table summarizes the synthesis of heterocyclic compounds using this compound as a starting material.

| Heterocycle | Reactants | Catalyst/Conditions | Yield | Reference |

| 1,2,3-Triazole | This compound, Benzyl 2-azidoacetate | Cu(I) | Moderate to excellent | researchgate.netresearchgate.net |

| 2-Oxazolidinone | This compound, CO2 | IL-SbF6@nano-SiO2 | 90-97% | mdpi.com |

Materials Science Applications

The alkyne functionality of this compound is a key feature that allows for its incorporation into polymers and other materials, leading to the development of novel materials with tailored properties.

The terminal alkyne group of this compound can undergo polymerization reactions. For example, acrylic and acetylene-based polyhydrazides have been explored as scaffolds for biomedical applications, with post-polymerization modification being a key step. bham.ac.uk The alkyne can also participate in cross-linking reactions, which are essential for the formation of robust and stable polymer networks. researchgate.netrsc.org These reactions can be initiated through various methods, including radical polymerization and Michael addition reactions. researchgate.netrsc.org

The incorporation of this compound into polymer chains allows for the creation of materials with tunable properties. The ability to modify the polymer structure after polymerization, for example, by utilizing the pendant alkyne groups for further reactions, opens up possibilities for designing materials with specific mechanical, thermal, or chemical characteristics. nih.gov This approach has been used to develop materials for applications such as soft tissue engineering, where control over both mechanical properties and degradation is crucial. nih.gov

Bioconjugation and Chemical Biology Tools

The reactivity of the alkyne group in this compound makes it a valuable tool in bioconjugation and chemical biology. ucl.ac.uk Bioconjugation involves the linking of molecules to biological targets, such as proteins or nucleic acids, to study or modify their function. ucl.ac.uk

This compound and its derivatives can be used in the design of ligands that bind to specific biomacromolecules. The alkyne group allows for the attachment of these ligands to other molecules, such as fluorescent dyes or drugs, through click chemistry. ucl.ac.uk This strategy is employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. dtu.dk The ability to attach molecules site-selectively is crucial for creating effective and safe therapeutics. dtu.dk For instance, the development of TLR7 and TLR4 ligand-peptide conjugates for food allergy treatment has utilized alkyne-functionalized molecules for conjugation. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

This compound is a valuable precursor in the synthesis of a variety of complex organic molecules with potential biological activity. Its constituent parts, the cyclohexylamine (B46788) and the propargylamine (B41283) moieties, are found in numerous bioactive compounds.

The compound can undergo a range of chemical transformations, including oxidation, reduction, and substitution, allowing for the generation of a diverse array of derivatives. For example, it serves as a key intermediate in the synthesis of thiazole-based pesticidal agents. A notable derivative, 4-chloro-N-(prop-2-yn-1-yl)-2-(pyrimidin-5-yl)thiazol-5-amine hydrochloride, has demonstrated efficacy against pest enzymes.

In medicinal chemistry, the propargylamine group is a well-known pharmacophore present in several drugs, particularly monoamine oxidase (MAO) inhibitors used in the treatment of neurodegenerative diseases. The ability to introduce this group via this compound makes it a useful building block in the development of new therapeutic agents. nih.gov

Enantiomerically pure chiral amines are critical intermediates in the synthesis of many pharmaceuticals. nih.govresearchgate.net this compound and its derivatives are valuable substrates for the enzymatic synthesis of chiral amines.

A significant advancement in this area is the use of engineered cyclohexylamine oxidase (CHAO) from Brevibacterium oxydans for the deracemization of secondary amines. nih.gov In this process, one enantiomer of a racemic amine is selectively oxidized by the enzyme to the corresponding imine, which is then non-selectively reduced back to the racemic amine. This results in a net conversion of the unwanted enantiomer to the desired one.

Research has demonstrated the successful deracemization of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, a derivative of this compound, using a double mutant of CHAO (Y321I/M226T). nih.govresearchgate.net This enzymatic kinetic resolution yielded the (R)-enantiomer, an irreversible inhibitor of monoamine oxidase, with high enantiomeric excess. nih.govresearchgate.net

| Enzyme | Substrate | Product | Isolated Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cyclohexylamine Oxidase (Y321I/M226T mutant) | (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | 51% | 93% | nih.govresearchgate.net |

This demonstrates the potential of using this compound as a scaffold for generating valuable chiral intermediates for the pharmaceutical industry. The kinetic parameters of such enzymatic resolutions can be determined and optimized, as has been shown for related substrates. researchgate.net

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating a large number of compounds for screening. nih.govenamine.net The bifunctional nature of this compound makes it a suitable building block for the synthesis of combinatorial libraries. The secondary amine can be functionalized through various reactions such as acylation or alkylation, while the terminal alkyne can be modified using click chemistry.

While specific combinatorial libraries based solely on the this compound scaffold are not extensively documented, the generation of libraries of propargylamine derivatives for structure-activity relationship (SAR) studies is a common strategy. nih.govscispace.com For example, libraries of propargylamine-based histone deacetylase (HDAC) inhibitors have been synthesized and evaluated, leading to the identification of compounds with increased selectivity and reduced cytotoxicity. nih.gov Similarly, a library of triazole-containing pantothenamide analogues, synthesized via click chemistry with propargylamine derivatives, was used to establish SAR for antiplasmodial activity. scispace.com

Computational methods, such as molecular docking, are often employed in conjunction with combinatorial synthesis to predict the binding of library members to a target protein and to rationalize observed SAR. nih.gov The interactions of propargylamine derivatives, such as hydrogen bonding and π-π stacking, with the active sites of enzymes like monoamine oxidase-B have been studied to guide the design of more potent inhibitors. nih.gov

Supramolecular Chemistry and Self-Assembly (if alkyne participates in non-covalent interactions)

The functional groups present in this compound, namely the secondary amine, the alkyne, and the cyclohexyl ring, can all participate in non-covalent interactions, which are crucial in supramolecular chemistry and self-assembly.

The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. The terminal alkyne C-H bond can also act as a weak hydrogen bond donor. Furthermore, the π-system of the alkyne can engage in π-π stacking interactions. rsc.org

Crystal structure analyses of related propargylamine derivatives have provided insights into these interactions. For instance, in the crystal structure of 6-chloro-7-propargylamine-5,8-quinolinedione, hydrogen bonds involving the propargylamine moiety have been observed. researchgate.net In other systems, π-π stacking interactions between aromatic rings and the alkyne group of propargylamine derivatives have been identified through computational studies. nih.govuobasrah.edu.iq The interplay of these non-covalent forces can dictate the packing of molecules in the solid state and their self-assembly in solution.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Selective Transformations

The synthesis and functionalization of propargylamines and cyclohexylamine (B46788) derivatives are well-established fields, yet there is considerable room for the development of novel catalytic systems to enhance selectivity and efficiency. Propargylamines are commonly synthesized via multicomponent A³ coupling reactions (aldehyde, amine, alkyne), which can be catalyzed by a variety of metals including copper, gold, and ruthenium. uantwerpen.benih.gov Future work on N-(prop-2-yn-1-yl)cyclohexanamine could focus on developing catalysts that offer higher chemo- and stereoselectivity.

Key areas for exploration include:

Enantioselective Synthesis: The development of chiral catalysts for the asymmetric synthesis of propargylamine (B41283) derivatives is a significant area of interest. organic-chemistry.org Research could target the synthesis of specific stereoisomers of substituted this compound, which is crucial for pharmaceutical applications.

Green and Recyclable Catalysts: There is a growing demand for sustainable chemical processes. Future research could investigate the use of heterogeneous catalysts, such as metals supported on silica, magnetite, or porous organic polymers, for the synthesis of this compound. nih.govmdpi.comnih.gov These catalysts offer advantages like easy separation and recyclability.

Selective Functionalization: The alkyne moiety in this compound is a versatile handle for further chemical transformations. Novel catalytic systems are needed for the selective functionalization of this group, for instance, through cycloaddition reactions, C-H activation, or coupling with organoboron reagents. nih.govacs.orgacs.org Similarly, catalysts for the selective C-H functionalization of the cyclohexyl ring would open avenues to a wider range of derivatives. Bimetallic catalysts, such as Rh-Ni systems, have shown improved efficiency in the reductive amination of cyclohexanone (B45756) and could be explored for transformations of the cyclohexanamine core. mdpi.com

| Catalyst Type | Potential Application | Research Goal |

| Chiral Lewis Acids/Transition Metals | Asymmetric A³ Coupling | High enantioselectivity for chiral derivatives. |

| Supported Nanoparticles (e.g., Cu/SiO₂) | A³ Coupling / Cycloadditions | Enhanced recyclability and process sustainability. mdpi.com |

| Bimetallic Systems (e.g., Rh-Ni) | Ring Hydrogenation/Dehydrogenation | Selective modification of the cyclohexyl moiety. mdpi.com |

| Photoredox Catalysts | [4+2] Cycloaddition | Access to complex polycyclic structures under mild conditions. rsc.org |

Development of Bio-Inspired Synthetic Routes

Nature provides a rich blueprint for the efficient synthesis of complex molecules. Bio-inspired or biomimetic synthesis, which mimics enzymatic reaction cascades, offers a powerful strategy for building molecular complexity in a limited number of steps. nih.gov For a molecule like this compound, this could involve designing domino reactions that rapidly assemble the core structure or its derivatives.

Future research could draw inspiration from the biosynthesis of alkaloids, which often involves strategic C-N bond formations and ring constructions. nih.govacs.org Potential bio-inspired strategies include:

Enzymatic Catalysis: The use of enzymes or engineered microorganisms for the synthesis of chiral amines and related structures is a burgeoning field. Exploring transaminases or other enzymes for the stereoselective synthesis of this compound precursors could provide an environmentally friendly alternative to traditional chemical methods.

Biomimetic Cascade Reactions: Designing a one-pot synthesis that mimics a biosynthetic pathway could streamline the production of complex derivatives. For example, a cascade involving an intramolecular Diels-Alder reaction, inspired by the synthesis of brevianamide (B1173143) alkaloids, could be envisioned to construct polycyclic systems from a suitably functionalized this compound precursor. rsc.orgresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, improved heat and mass transfer, and ease of scalability. rsc.orgresearchgate.net Integrating the synthesis of this compound and its derivatives into automated flow platforms represents a significant step towards accelerating discovery and manufacturing.

Future directions in this area include:

Automated Library Synthesis: Automated flow systems can be used to rapidly generate libraries of this compound derivatives by systematically varying reaction partners (e.g., different aldehydes or alkynes in an A³ coupling). This high-throughput approach is invaluable for medicinal chemistry and materials science.

In-line Purification and Analysis: The integration of in-line purification (e.g., using scavenger resins or liquid-liquid extraction modules) and real-time analytical techniques (such as IR or NMR spectroscopy) can create a fully automated "synthesis-to-analysis" workflow. This would significantly reduce the time required for reaction optimization and product characterization.

Telescoped Synthesis: Flow chemistry is ideally suited for "telescoped" reactions, where the output from one reactor flows directly into the next without intermediate workup and purification. researchgate.net A multi-step synthesis starting from cyclohexanone, ammonia, and propargyl aldehyde could be envisioned as a continuous process to produce this compound.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction mechanisms, kinetics, and the behavior of catalysts is essential for process optimization. Advanced in situ and operando characterization techniques, which monitor reactions in real-time under actual operating conditions, are powerful tools for gaining these insights.

The application of these techniques to the synthesis and reactions of this compound could involve:

Spectroscopic Monitoring: Techniques like Raman and infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This is crucial for understanding reaction kinetics and identifying transient species.

X-ray Techniques: In situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can be used to probe the electronic state and structure of a catalyst during a reaction. This would be particularly useful for understanding the active state of copper or gold catalysts in A³ coupling reactions.

Calorimetry: Reaction calorimeters can monitor the heat flow of a reaction in real-time, providing critical data for ensuring process safety and for scaling up reactions from the lab to industrial production.

| Technique | Information Gained | Application Example |

| In Situ FT-IR/Raman | Reaction kinetics, intermediate identification | Monitoring the consumption of alkyne C-H stretch during A³ coupling. |

| In Situ XAS/XRD | Catalyst oxidation state, active site structure | Observing the dynamic changes in a copper catalyst during the synthesis of this compound. |

| Reaction Calorimetry | Heat of reaction, thermal safety | Assessing the exothermic profile of a reaction for safe scale-up. |

Computational Design of Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. Density Functional Theory (DFT) and other methods can be used to predict molecular properties, elucidate reaction mechanisms, and design new molecules and catalysts with desired characteristics. nih.gov

For this compound, computational approaches can guide future research by:

Predicting Reactivity: DFT calculations can be used to study the electronic structure of the molecule, identifying the most reactive sites for electrophilic or nucleophilic attack. nih.gov This can help in designing selective functionalization reactions. For example, the reactivity of the alkyne can be computationally compared to various positions on the cyclohexyl ring.

Designing Novel Catalysts: Computational modeling can be used to design catalysts with improved activity and selectivity. By simulating the interaction of substrates and intermediates with a catalyst's active site, researchers can rationally modify the catalyst structure (e.g., by changing ligands) to enhance its performance. acs.org

Screening Virtual Libraries: Before embarking on extensive synthetic work, computational tools can be used to create and screen virtual libraries of this compound derivatives for specific properties, such as binding affinity to a biological target. This in silico approach can prioritize the most promising candidates for synthesis, saving time and resources. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(prop-2-yn-1-yl)cyclohexanamine, and how can enantiomeric purity be achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclohexanamine and propargyl halides under basic conditions (e.g., K₂CO₃ in DMF). For enantioselective synthesis, enzymatic deracemization using recombinant cyclohexylamine oxidase variants has been reported, achieving >99% enantiomeric excess (ee) by selectively oxidizing one enantiomer . Reaction conditions (pH, temperature, and co-solvents) must be optimized to enhance enzyme stability and substrate specificity.

Q. What key structural features of N-(prop-2-yn-1-yl)cyclohexanamine influence its reactivity and solubility?

- Methodological Answer : The propargyl group introduces sp-hybridized carbon atoms, increasing electrophilicity and enabling click chemistry applications (e.g., azide-alkyne cycloaddition). The cyclohexane ring contributes to lipophilicity (logP ~2.5), while the amine group enhances water solubility in its protonated form. Topological polar surface area (TPSA) calculations (12 Ų) predict moderate membrane permeability, critical for bioavailability studies .

Q. How can researchers assess the compound’s safety profile during early-stage pharmacological studies?

- Methodological Answer : Use in silico toxicity prediction tools (e.g., SwissADME, ProTox-II) to evaluate mutagenicity, hepatotoxicity, and CYP450 inhibition. Experimental validation includes Ames tests for genotoxicity and acute toxicity assays in model organisms (e.g., zebrafish embryos). Always reference Safety Data Sheets (SDS) for handling guidelines, noting that analogous compounds like N-benzylcyclohexanamine require PPE and fume hoods .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities of N-(prop-2-yn-1-yl)cyclohexanamine derivatives?

- Methodological Answer : Discrepancies in μ-opioid receptor affinity (e.g., Ki values ranging from nM to μM) may arise from assay variability (e.g., cell lines, radioligand purity). Standardize protocols using HEK293 cells stably expressing human receptors and validate ligand purity via HPLC (>98%). Meta-analysis of structure-activity relationship (SAR) data can identify critical substituents (e.g., propargyl vs. methoxypropyl groups) .

Q. How can computational modeling improve the design of N-(prop-2-yn-1-yl)cyclohexanamine-based CNS therapeutics?